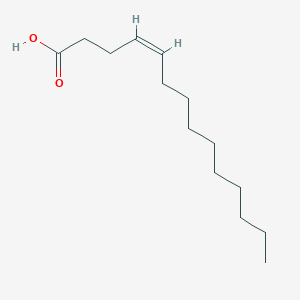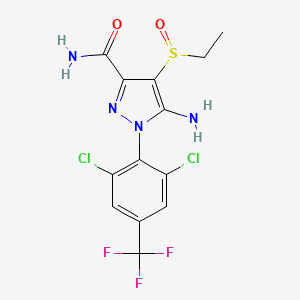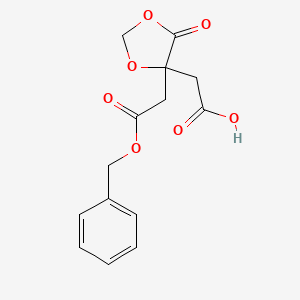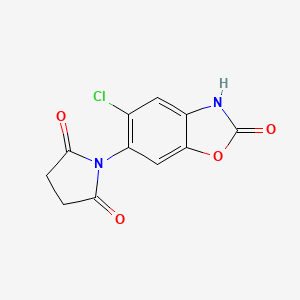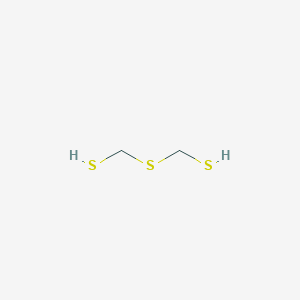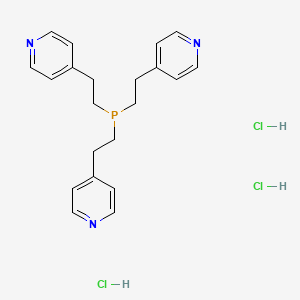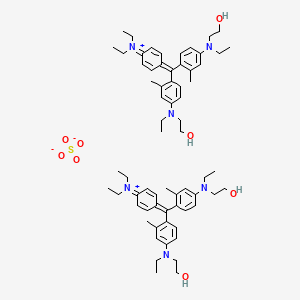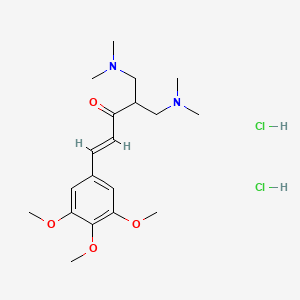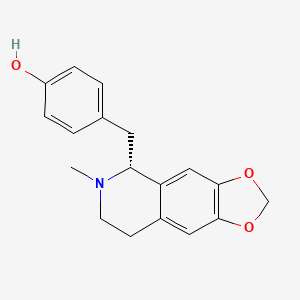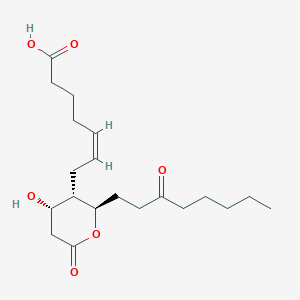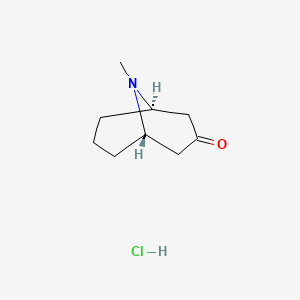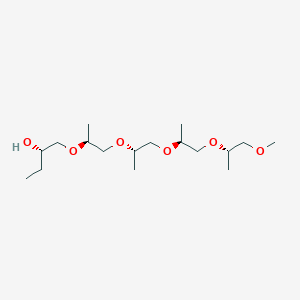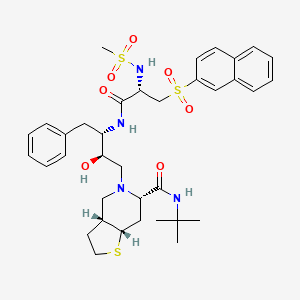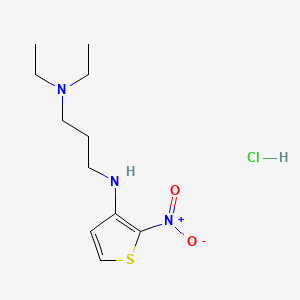
1,3-Propanediamine, N,N-diethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride: is a chemical compound with the molecular formula C11H20ClN3O2S . It is known for its unique structure, which includes a nitro group attached to a thienyl ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-propanediamine and 2-nitro-3-thiophene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thienyl ring can undergo substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thienyl derivatives.
Scientific Research Applications
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group and thienyl ring play crucial roles in its binding affinity and activity. The compound may inhibit specific pathways or activate certain receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-4-thienyl)-, monohydrochloride
- 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-5-thienyl)-, monohydrochloride
- 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-6-thienyl)-, monohydrochloride
Uniqueness
1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is unique due to the specific position of the nitro group on the thienyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
CAS No. |
122777-89-3 |
|---|---|
Molecular Formula |
C11H20ClN3O2S |
Molecular Weight |
293.81 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-nitrothiophen-3-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C11H19N3O2S.ClH/c1-3-13(4-2)8-5-7-12-10-6-9-17-11(10)14(15)16;/h6,9,12H,3-5,7-8H2,1-2H3;1H |
InChI Key |
RASGTUXWSBMYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C(SC=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


